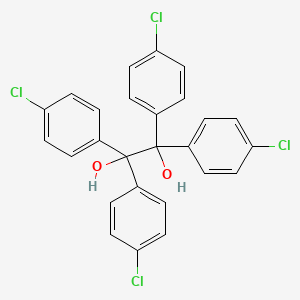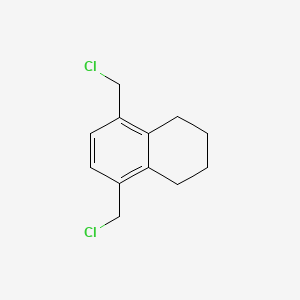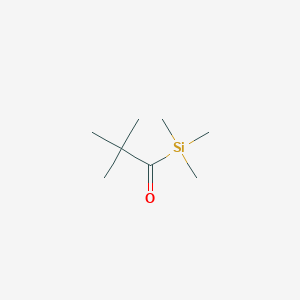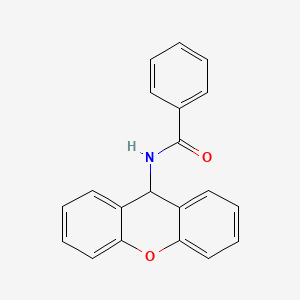
n-(9h-Xanthen-9-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9H-Xanthen-9-yl)benzamide is an organic compound with the molecular formula C20H15NO2 It is a derivative of xanthene and benzamide, characterized by the presence of a xanthene moiety attached to a benzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-Xanthen-9-yl)benzamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(9H-Xanthen-9-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Xanthone derivatives.
Reduction: Amine derivatives of the benzamide group.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N-(9H-Xanthen-9-yl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific optical properties.
Wirkmechanismus
The mechanism of action of N-(9H-Xanthen-9-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, particularly those involved in cellular signaling and metabolic processes. The xanthene moiety may play a role in modulating the activity of certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-N-(9H-xanthen-9-yl)benzamide: A derivative with a methyl group attached to the benzamide moiety.
N-(9H-xanthen-9-yl)benzenesulfonamide: A sulfonamide derivative with similar structural features.
Uniqueness
N-(9H-Xanthen-9-yl)benzamide is unique due to its specific combination of xanthene and benzamide moieties, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
6319-60-4 |
|---|---|
Molekularformel |
C20H15NO2 |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
N-(9H-xanthen-9-yl)benzamide |
InChI |
InChI=1S/C20H15NO2/c22-20(14-8-2-1-3-9-14)21-19-15-10-4-6-12-17(15)23-18-13-7-5-11-16(18)19/h1-13,19H,(H,21,22) |
InChI-Schlüssel |
JIWARDKBQDKJPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14722476.png)
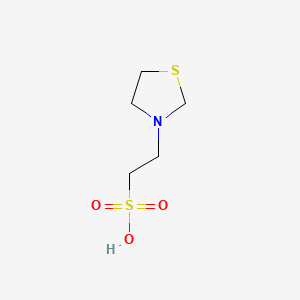

![8-Amino-3-methyl-3h-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B14722489.png)

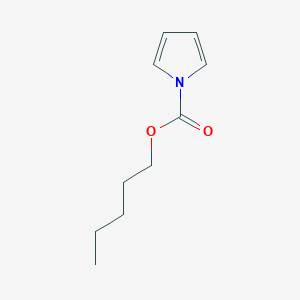
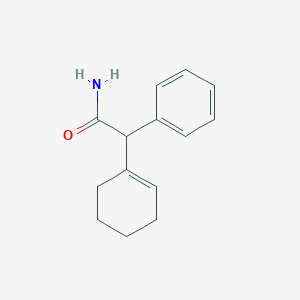
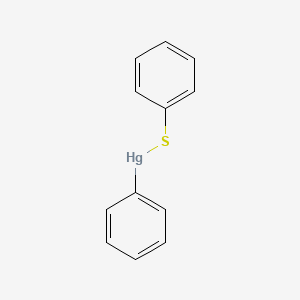
![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
